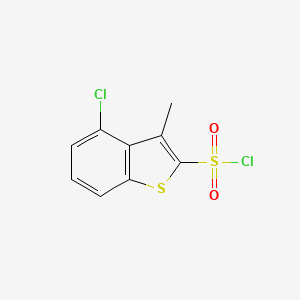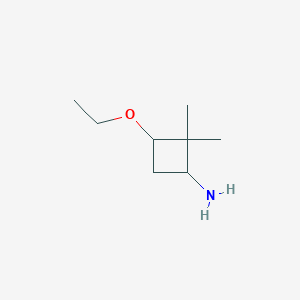
Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate
Vue d'ensemble
Description
“Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate” is a chemical compound with the CAS Number: 113602-62-3. It has a molecular weight of 155.15 and its IUPAC name is methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate . It is a member of pyrroles .
Molecular Structure Analysis
The InChI code for “Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate” is 1S/C7H9NO3/c1-8-4-3-5 (9)6 (8)7 (10)11-2/h3-4,9H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
“Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate” is a solid compound. It has a density of 1.4±0.1 g/cm^3, a boiling point of 264.2±20.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C. The enthalpy of vaporization is 52.2±3.0 kJ/mol and the flash point is 113.6±21.8 °C .
Applications De Recherche Scientifique
Drug Discovery
Pyrrole derivatives, including Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate, are known for their wide range of pharmacological actions with high therapeutic value . They are versatile, selective, and biocompatible, making them valuable tools for drug design and development .
Material Science
Pyrrole derivatives are also used in material science . Their unique chemical properties make them suitable for various applications, including the development of new materials.
Catalysis
Pyrrole derivatives play a significant role in catalysis . They can act as catalysts themselves or form part of complex heterogeneous catalysed methods .
Green Chemistry
The synthesis of pyrrole derivatives, including Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate, often involves the principles of green chemistry . This includes the use of green solvent-based methods, microwave-aided methods, and solvent-free methods .
Organic Intermediates
Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate is used as an organic intermediate . It plays a crucial role in the synthesis of more complex organic compounds .
Antifungal Activity
Some pyrrole derivatives have shown antifungal activity . While it’s not specified for Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate, it’s possible that it could have similar properties.
Safety and Hazards
Propriétés
IUPAC Name |
methyl 3-hydroxy-1-methylpyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-8-4-3-5(9)6(8)7(10)11-2/h3-4,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHSYAMEFMNNBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=C1C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40715989 | |
| Record name | Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40715989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate | |
CAS RN |
113602-62-3 | |
| Record name | Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40715989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



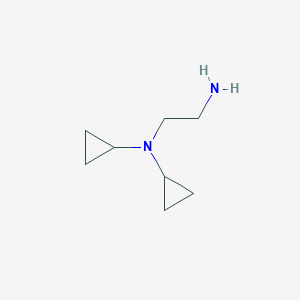
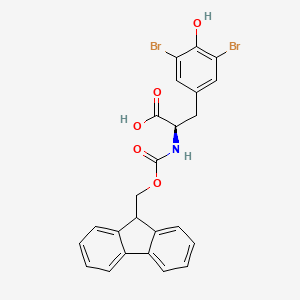
![1-[4-(2-Methoxyethoxy)-phenyl]-propan-2-one](/img/structure/B1463941.png)
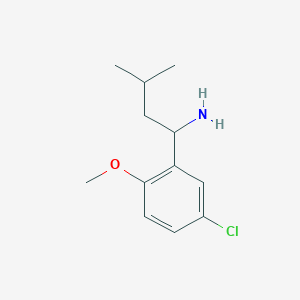

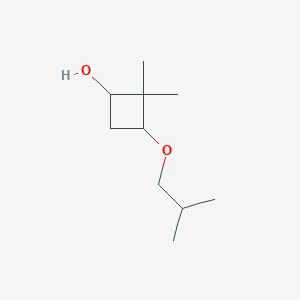
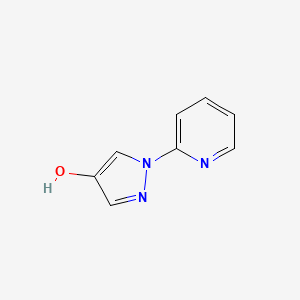
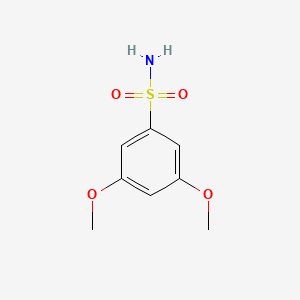
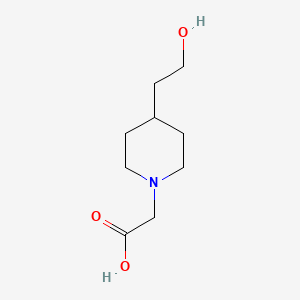
![1-[(Cyclopentylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1463949.png)
